Ethyl acetate-2-13C

Vue d'ensemble

Description

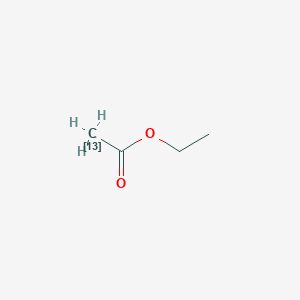

Ethyl acetate-2-13C is a labeled compound where the carbon-2 position is enriched with the carbon-13 isotope. This compound is used primarily in nuclear magnetic resonance (NMR) spectroscopy due to the presence of the carbon-13 isotope, which is NMR-active. The molecular formula of this compound is 13CH3CO2CH2CH3, and it has a molecular weight of 89.10 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl acetate-2-13C can be synthesized using diethyl sulfate and sodium acetate-2-13C as starting materials. The reaction typically occurs under controlled conditions to ensure the incorporation of the carbon-13 isotope at the desired position .

Industrial Production Methods

Industrial production of this compound involves the esterification of ethanol with acetic acid in the presence of an acid catalyst. Common catalysts include sulfuric acid, hydrochloric acid, and p-toluene sulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Hydrolysis of ethyl acetate-2-¹³C proceeds via nucleophilic acyl substitution, yielding acetic acid-2-¹³C and ethanol. This reaction is catalyzed by acids or bases and serves as a model for ester cleavage mechanisms.

Acid-Catalyzed Hydrolysis

- Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

- Products : Acetic acid-2-¹³C and ethanol .

- Kinetics : Density functional theory (DFT) studies reveal a Gibbs energy barrier of 36.7 kcal/mol for the rate-determining tetrahedral intermediate cleavage .

Base-Catalyzed Hydrolysis (Saponification)

- Reaction :

- Key Data :

Parahydrogen-Induced Polarization (PHIP)

Ethyl acetate-2-¹³C is a precursor for generating hyperpolarized ¹³C-acetate, enhancing NMR sensitivity by up to 20,000-fold .

PHIP Mechanism

- Parahydrogenation : Reaction with p-H₂ in the presence of a catalyst transfers spin order to the ¹³C nucleus.

- Field Cycling : Adiabatic magnetic field cycling (MFC) optimizes polarization transfer to the carbonyl carbon .

- Hydrolysis : Rapid cleavage of the ethyl group yields hyperpolarized ¹³C-acetate, detectable via ¹³C RASER (radiofrequency amplification by stimulated emission of radiation) .

Experimental Findings

| Parameter | Value | Source |

|---|---|---|

| Polarization Lifetime (T₁) | 12 ± 2 s (protons) | |

| ¹³C Signal Enhancement | 20% (vs. thermal equilibrium) | |

| Hydrolysis Completion Time | <30 seconds |

Transesterification

Ethyl acetate-2-¹³C participates in transesterification with alcohols, forming labeled esters:

- Catalysts : Mo-based complexes (e.g., [Cp₂Mo(OH)(OH₂)]⁺) reduce activation energy by stabilizing tetrahedral intermediates .

- Equilibrium : Favors ester formation in anhydrous conditions .

Oxidation Reactions

Catalytic combustion over Au-Pd/TiO₂ catalysts converts ethyl acetate-2-¹³C to CO₂ and H₂O via intermediates like ethanol and acetic acid :

NMR Chemical Shifts

The ¹³C-labeled carbonyl carbon exhibits distinct chemical shifts across solvents, critical for reaction monitoring :

| Solvent | δ(¹³C) (ppm) | Multiplicity |

|---|---|---|

| CDCl₃ | 171.36 | Singlet |

| (CD₃)₂SO | 170.31 | Singlet |

| CD₃OD | 172.89 | Singlet |

| D₂O | 175.26 | Singlet |

Applications De Recherche Scientifique

Metabolic Tracing

One of the primary applications of ethyl acetate-2-13C is in metabolic tracing studies. The compound serves as a tracer in various metabolic pathways, particularly in studying acetate metabolism in living organisms.

Case Study: Hyperpolarized Imaging

Recent advancements have demonstrated the use of hyperpolarized ethyl acetate-1-13C for ultra-fast molecular imaging. This technique involves the generation of hyperpolarized contrast agents that significantly enhance the sensitivity of magnetic resonance imaging (MRI) techniques. The study achieved a carbon-13 polarization of approximately 1.8% using parahydrogen-induced polarization methods, enabling high-resolution imaging with a spatial resolution of 0.5 × 0.5 × 4 mm³ and temporal resolution of about 2.5 seconds .

Chemical Synthesis

This compound is also utilized in synthetic organic chemistry as a precursor for various chemical reactions. Its isotopic labeling aids in elucidating reaction mechanisms and understanding product formation.

Synthesis Methodologies

Researchers have developed scalable methodologies for synthesizing vinylated carboxylic compounds with carbon-13 isotopic labels, including ethyl acetate derivatives . These methodologies facilitate the production of other labeled compounds that can be used in further research.

Pharmacological Studies

The compound has been employed in pharmacological studies to investigate the effects of various drugs on metabolic processes involving acetate.

Case Study: Traditional Medicine Research

In studies involving traditional Chinese medicine, extracts containing ethyl acetate fractions have shown significant biological activities, including promoting collagen synthesis and inducing growth hormone release . These findings highlight the potential therapeutic applications of compounds derived from ethyl acetate.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Tracing | Used to trace metabolic pathways involving acetate metabolism | Enhanced imaging capabilities with hyperpolarization |

| Chemical Synthesis | Serves as a precursor for synthesizing vinylated carboxylic compounds | Scalable synthesis methodologies developed |

| Pharmacological Studies | Investigated effects on biological activities and drug interactions | Significant effects on collagen synthesis |

Table 2: Hyperpolarized Imaging Parameters

| Parameter | Value |

|---|---|

| Carbon-13 Polarization | ~1.8% |

| Spatial Resolution | 0.5 × 0.5 × 4 mm³ |

| Temporal Resolution | ~2.5 seconds |

Mécanisme D'action

The mechanism of action of ethyl acetate-2-13C primarily involves its use as a tracer in NMR spectroscopy. The carbon-13 isotope provides a distinct signal in the NMR spectrum, allowing researchers to track the movement and transformation of the labeled carbon atom within a molecule. This helps in elucidating reaction mechanisms and understanding molecular interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl acetate-1-13C: Similar to ethyl acetate-2-13C but with the carbon-13 isotope at the carbon-1 position.

Methyl acetate-13C: A similar ester with the carbon-13 isotope in the methyl group.

Acetic acid-13C: Contains the carbon-13 isotope in the acetic acid molecule.

Uniqueness

This compound is unique due to the specific placement of the carbon-13 isotope at the carbon-2 position, which provides distinct NMR signals compared to other labeled compounds. This specificity allows for detailed studies of reaction mechanisms and molecular structures .

Activité Biologique

Ethyl acetate-2-13C is a stable isotope-labeled derivative of ethyl acetate, commonly used in various biological and chemical research applications. This article explores its biological activity, including its effects on cell viability, cytotoxicity, antioxidant properties, and antimicrobial activity.

Ethyl acetate (EtOAc) is an organic compound with the formula C4H8O2. The introduction of the 13C isotope allows for enhanced tracking in metabolic studies and provides insights into metabolic pathways. Ethyl acetate is widely used as a solvent in the extraction of natural products and has been studied for its biological effects.

1. Cytotoxic Activity

Cytotoxicity assays have demonstrated that ethyl acetate extracts exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that ethyl acetate fractions derived from marine organisms like Hymedesmia sp. display IC50 values of 13.5 µg/mL against HCT-116 (colon cancer) and 25.3 µg/mL against HEP-2 (laryngeal cancer) cells, indicating strong cytotoxic potential compared to standard chemotherapeutics like vinblastine .

| Cell Line | IC50 (µg/mL) | Control (Vinblastine) |

|---|---|---|

| HCT-116 | 13.5 ± 0.8 | 2.34 |

| HEP-2 | 25.3 ± 2.4 | 6.61 |

2. Antioxidant Activity

The antioxidant capacity of ethyl acetate extracts has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. The IC50 values for these extracts are often compared to known antioxidants like ascorbic acid. For example, an ethyl acetate extract showed an IC50 value of 78.7 µg/mL in DPPH assays, indicating moderate antioxidant activity .

| Assay Type | IC50 (µg/mL) | Control (Ascorbic Acid) |

|---|---|---|

| DPPH | 78.7 | 10.6 |

| ABTS | Not specified | Not specified |

3. Antimicrobial Activity

Ethyl acetate has been shown to possess notable antimicrobial properties against various pathogens. For example, extracts from Hymedesmia sp. demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Staphylococcus aureus and varying levels against Escherichia coli and Pseudomonas aeruginosa .

| Microorganism | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 62.5 | 1.56 |

| Escherichia coli | 250 | 3.125 |

| Pseudomonas aeruginosa | 500 | Not specified |

Case Study: Ethyl Acetate from Rubus ulmifolius

A study investigating the biological activities of ethyl acetate extracts from the leaves of Rubus ulmifolius found significant antibacterial activity coupled with antioxidant properties . The study utilized molecular docking to assess interactions with bacterial enzymes, revealing promising binding affinities for several active compounds.

Case Study: Satureja kitaibelii Extracts

Another investigation focused on the cytotoxic effects of ethyl acetate extracts from Satureja kitaibelii, which showed selective toxicity towards various cancer cell lines, particularly HeLa cells . This case underscores the potential of ethyl acetate extracts in developing targeted cancer therapies.

Propriétés

IUPAC Name |

ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKOWRVHYACXOJ-VQEHIDDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446289 | |

| Record name | Ethyl acetate-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58735-82-3 | |

| Record name | Ethyl acetate-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetate-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.